Cas no 77019-54-6 (Benzenemethanamine, 4,4'-oxybis[N,N-dimethyl-)
77019-54-6 structure
Product Name:Benzenemethanamine, 4,4'-oxybis[N,N-dimethyl-
CAS No:77019-54-6
MF:C18H24N2O
MW:284.395964622498
CID:536896
PubChem ID:12296118
Update Time:2025-04-19
Benzenemethanamine, 4,4'-oxybis[N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1-[4-[4-[(dimethylamino)methyl]phenoxy]phenyl]-N,N-dimethylmethanamine
- DTXSID10485561
- 77019-54-6
- Benzenemethanamine, 4,4'-oxybis[N,N-dimethyl-
-
- Inchi: 1S/C18H24N2O/c1-19(2)13-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)14-20(3)4/h5-12H,13-14H2,1-4H3
- InChI Key: WUFTVOXZJQHHEP-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)CN(C)C)C1C=CC(=CC=1)CN(C)C
Computed Properties
- Exact Mass: 284.188863393g/mol
- Monoisotopic Mass: 284.188863393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 15.7Ų
Benzenemethanamine, 4,4'-oxybis[N,N-dimethyl- Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
77019-54-6 (Benzenemethanamine, 4,4'-oxybis[N,N-dimethyl-) Related Products
- 169943-40-2(N-Methyl-4-phenoxy-benzylamine)
- 14429-02-8(Benzyl-(4-methoxy-benzyl)-amine)
- 17061-62-0(N,N-Bis(4-methoxybenzyl)amine)
- 41789-95-1([(3-methoxyphenyl)methyl](methyl)amine)
- 702-24-9(1-(4-methoxyphenyl)-N-methyl-methanamine)
- 22993-76-6(N-Ethyl-4-methoxybenzenemethanamine)
- 15184-99-3(Benzenemethanamine,3-methoxy-N,N-dimethyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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